molecular formula C13H17F2NO2 B2977944 Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate CAS No. 2248267-61-8

Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate

Cat. No.: B2977944
CAS No.: 2248267-61-8
M. Wt: 257.281
InChI Key: MFVOBHYLTUFFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions may include:

    Reagents: Carboxylic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux, removal of water by azeotropic distillation

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.

    Reduction: Reducing the ester to form the corresponding alcohol.

    Substitution: Replacing the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Hydrolysis: 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol

    Reduction: 2-(2,4-difluorophenyl)-2-(methylamino)ethanol

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies involving esterases and other enzymes.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate depends on its specific application. In biochemical contexts, it may interact with enzymes that hydrolyze esters, leading to the release of the active carboxylic acid and alcohol components. The molecular targets and pathways involved would vary based on the specific biological or chemical system.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
  • Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
  • Propyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate

Uniqueness

Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is unique due to the presence of the tert-butyl group, which can influence its reactivity and physical properties. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and interactions with other molecules.

Properties

IUPAC Name

tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-6-5-8(14)7-10(9)15/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVOBHYLTUFFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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